Posizolid, also known by its chemical designation AZD2563, is a novel antibiotic belonging to the oxazolidinone class. It was developed as a potential treatment for infections caused by multidrug-resistant Gram-positive bacteria. Oxazolidinones are characterized by their unique mechanism of action, specifically targeting bacterial protein synthesis. Posizolid was initially pursued by AstraZeneca but was discontinued after phase I clinical trials due to unfavorable results.
Posizolid is classified as a synthetic antibacterial agent under the broader category of oxazolidinones. This class includes other well-known antibiotics such as Linezolid and Tedizolid. The compound is identified by the DrugBank accession number DB04850 and is categorized as an investigational drug with a small molecule structure.
The synthesis of Posizolid involves multiple steps, typically starting from thiophene-2-carbonitrile. The process includes the formation of an oxazolidinone core through acylation reactions and subsequent modifications to introduce various functional groups that enhance its antibacterial properties. The specific synthetic route is complex, requiring careful control of reaction conditions to yield the desired product with high purity.
Posizolid has a distinct molecular structure characterized by its oxazolidinone ring, which includes a fluorinated side chain. The chemical formula for Posizolid is , with an average molecular weight of approximately 465.41 g/mol.
Posizolid undergoes various chemical reactions that contribute to its antibacterial efficacy. One significant reaction involves the binding to the ribosomal subunit, inhibiting protein synthesis in bacteria.
The mechanism of action for Posizolid involves inhibition of protein synthesis in bacteria, which is critical for their growth and reproduction. By binding to the ribosomal 50S subunit, Posizolid disrupts the normal function of ribosomes.
Posizolid exhibits several physical and chemical properties that influence its behavior as an antibiotic.
Posizolid has been primarily investigated for its potential use in treating serious infections caused by resistant bacterial strains, particularly in hospital settings where such infections are prevalent. Although development has been halted, research continues into optimizing similar compounds within the oxazolidinone class for clinical use.
The oxazolidinone class emerged from early compounds like furazolidone (1940s) and cycloserine (1956), which demonstrated antimicrobial properties but faced limitations in spectrum and toxicity. The breakthrough came with DuPont's N-aryl-oxazolidinones (Dup-105 and Dup-721) in the 1980s, which established the core pharmacophore: a 5-membered oxazolidinone ring linked to an aryl group via a nitrogen atom [2] [7]. Linezolid (approved 2000) optimized this scaffold with a morpholine C-ring, becoming the first clinically successful oxazolidinone antibiotic. It inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, preventing 70S initiation complex formation [6] [9]. Subsequent generations addressed linezolid’s limitations:
Table 1: Evolutionary Milestones in Oxazolidinone Development
Compound | Key Structural Modification | Target Spectrum |
---|---|---|
Cycloserine | 3-Isoxazolidinone core | Mycobacterium tuberculosis |
Linezolid | Arylpiperazine C-ring | Gram-positive pathogens (MRSA, VRE) |
Tedizolid | Tetrazole D-ring, hydroxymethyl | Linezolid-resistant staphylococci |
Sutezolid | Thiomorpholine ring | Intracellular M. tuberculosis |
Posizolid | C-5 thioacetamide, pyridyl-triazole | Gram-negative bacteria |
Posizolid’s structure leverages bioisosteric replacements to overcome resistance and broaden antimicrobial coverage. The C-5 acetamide group replaces classical acetyl or hydroxymethyl moieties, enabling hydrogen bonding with ribosomal residues inaccessible to earlier oxazolidinones [6] [10]. The pyridyl-triazole D-ring acts as a phenyl bioisostere, mimicking the spatial orientation of linezolid’s morpholine while enhancing π-stacking with rRNA nucleobases [7].
Positional isomerism studies reveal critical structure-activity relationships:
Table 2: Impact of Bioisosteric Replacements on Ribosomal Binding
Bioisostere | Compound Example | Binding Affinity (vs. Linezolid) | Rationale |
---|---|---|---|
Thiomorpholine | Sutezolid | 3x higher | Enhanced membrane permeability |
Tetrazole | Tedizolid | 4x higher | Additional H-bonding with G2505 |
Pyridyl-triazole | Posizolid | 10x higher | Extended π-stacking with U2584 |
3-Thienyl | Penthiopyrad analog | Equivalent to phenyl | Optimal steric/electronic mimicry |
Structural and Target Engagement
Antimicrobial Spectrum
Table 3: In Vitro Activity of Oxazolidinones Against Key Pathogens (MIC₉₀, µg/mL)
Pathogen | Linezolid | Tedizolid | Sutezolid | Posizolid |
---|---|---|---|---|
MRSA | 4 | 0.5 | 1 | 0.25 |
Vancomycin-Resistant Enterococci | 2 | 0.25 | 0.5 | 0.12 |
M. tuberculosis (H37Rv) | 1 | 0.5 | 0.125 | 0.06 |
Haemophilus influenzae | >64 | 32 | >64 | 4 |
Moraxella catarrhalis | >64 | 16 | >64 | 2 |
Data synthesized from [4] [6] [9].
Mechanistic Advantages
Table 4: Pharmacodynamic Parameters of Clinical-Stage Oxazolidinones
Parameter | Linezolid | Tedizolid | Sutezolid | Posizolid |
---|---|---|---|---|
Primary Target | PTC A-site | PTC A-site | PTC A/P-sites | PTC decoding center |
23S rRNA Binding Residues | G2505, U2584 | G2505, G2576 | A2451, C2452 | U2504, A2503 |
Resistance Coverage | Low vs. cfr+ | Moderate vs. cfr+ | High vs. cfr+ | Complete vs. cfr+ |
Mitochondrial IC₅₀/MIC₉₀ | 8 | 20 | 50 | 120 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7